molecular formula C23H32N2O6 B1604491 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine CAS No. 890849-78-2

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine

Cat. No.: B1604491
CAS No.: 890849-78-2
M. Wt: 432.5 g/mol
InChI Key: SCHCJHPSZPXPGN-YBFXNURJSA-N
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Description

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, a carbobenzyloxy (Cbz) group, and a methoxycarbonylallyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the Cbz-protected amino group and the methoxycarbonylallyl group. The reaction conditions often involve the use of organic solvents, bases, and protecting group reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl chloroformate (Cbz-Cl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protecting groups or modify the structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions may involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functionalities, allowing selective reactions at other sites. The methoxycarbonylallyl group can participate in various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-N-Boc-4-(3-Cbz-amino-3-hydroxypropyl)piperidine
  • 1-N-Boc-4-(3-Cbz-amino-3-methylallyl)piperidine
  • 1-N-Boc-4-(3-Cbz-amino-3-ethoxycarbonylallyl)piperidine

Uniqueness

1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine is unique due to the presence of the methoxycarbonylallyl group, which provides additional reactivity and versatility in synthetic applications. This structural feature distinguishes it from other similar compounds and enhances its utility in various chemical transformations.

Properties

IUPAC Name

tert-butyl 4-[(E)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHCJHPSZPXPGN-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650665
Record name tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890849-78-2
Record name tert-Butyl 4-[(2E)-3-{[(benzyloxy)carbonyl]amino}-4-methoxy-4-oxobut-2-en-1-yl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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